

Application Note: Structural Elucidation of N-Butyl Nortadalafil Using NMR Spectroscopy

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Compound of Interest		
Compound Name:	N-Butyl Nortadalafil	
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Abstract

This document provides a detailed protocol for the structural analysis and characterization of **N-Butyl Nortadalafil**, a tadalafil analog, using Nuclear Magnetic Resonance (NMR) spectroscopy. **N-Butyl Nortadalafil** is a phosphodiesterase type 5 (PDE5) inhibitor and an analog of tadalafil, the active ingredient in Cialis.[1][2][3] Accurate structural confirmation and purity assessment are critical in drug development and quality control. This application note outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation for ¹H and ¹³C NMR, and includes representative data and visualizations to guide researchers.

Introduction

N-Butyl Nortadalafil, chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-butyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a synthetic compound structurally related to tadalafil.[1][2] The key structural difference is the substitution of the N-methyl group on the piperazinedione ring of tadalafil with an N-butyl group.[4] Like tadalafil, it is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates the cellular concentration of cyclic guanosine monophosphate (cGMP).[5][6][7] Inhibition of PDE5 leads to increased cGMP levels, which in turn mediates smooth muscle relaxation and vasodilation.[5][6][8]

NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[4][9][10] It provides detailed information about the chemical



environment, connectivity, and stereochemistry of atoms within a molecule.[11] This protocol details the use of ¹H and ¹³C NMR for the structural verification of **N-Butyl Nortadalafil**.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for **N-Butyl Nortadalafil**. These values are estimated based on the known spectra of tadalafil and related analogs and serve as a reference for experimental data.[12][13][14][15] The final assignment should be confirmed with 2D NMR experiments such as COSY and HSQC.

Table 1: Predicted ¹H NMR Data for N-Butyl Nortadalafil in DMSO-d₆

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.9	S	1H	Indole N-H
~7.6 - 7.0	m	4H	Aromatic (Indole)
~6.9 - 6.7	m	3H	Aromatic (Benzodioxole)
~5.95	s	2H	O-CH ₂ -O
~5.90	d	1H	H-6
~4.2 - 3.2	m	5H	H-12a, H-3, N-CH ₂ (Butyl)
~3.1 - 2.8	m	2H	H-7
~1.45	sextet	2H	CH ₂ (Butyl)
~1.25	sextet	2H	CH ₂ (Butyl)
~0.85	t	3H	CH₃ (Butyl)

Table 2: Predicted ¹³C NMR Data for N-Butyl Nortadalafil in DMSO-d₆



Chemical Shift (δ, ppm)	Assignment
~166.5, ~165.8	C=O (Amide)
~147.1, ~146.3	Aromatic C-O (Benzodioxole)
~136.2, ~134.5	Quaternary Aromatic C
~126.0 - ~118.0	Aromatic CH (Indole)
~121.5, ~108.7, ~106.8	Aromatic CH (Benzodioxole)
~101.2	O-CH ₂ -O
~57.5	C-6
~55.0	C-12a
~52.0	C-3
~48.0	N-CH2 (Butyl)
~32.0	C-7
~29.5	CH ₂ (Butyl)
~19.5	CH ₂ (Butyl)
~13.5	CH₃ (Butyl)

Experimental Protocols

- 3.1. Sample Preparation A standardized procedure is crucial for obtaining high-quality NMR spectra.[16]
- Weighing: Accurately weigh 10-15 mg of N-Butyl Nortadalafil for ¹H NMR or 50-75 mg for ¹³C NMR.
- Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for tadalafil and its analogs.[12][13][17] Chloroform-d (CDCl₃) is an alternative.



- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or warming may be required to ensure complete dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
 Avoid introducing any solid particulates into the tube.
- Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]
- 3.2. NMR Data Acquisition The following are general parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse (zg30)
 - Number of Scans (NS): 16-64
 - Relaxation Delay (D1): 5 seconds
 - Acquisition Time (AQ): ~4 seconds
 - Spectral Width (SW): 20 ppm (-5 to 15 ppm)
 - Temperature: 298 K
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30)
 - Number of Scans (NS): 1024-4096
 - Relaxation Delay (D1): 2 seconds
 - Acquisition Time (AQ): ~1-2 seconds
 - Spectral Width (SW): 240 ppm (-10 to 230 ppm)
 - Temperature: 298 K



3.3. Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
- Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.
- Calibration: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO solvent signal at 39.52 ppm.
- Integration and Peak Picking: Integrate all signals in the ¹H spectrum and normalize to a known proton count. Pick all relevant peaks in both spectra.

Visualizations

4.1. Signaling Pathway **N-Butyl Nortadalafil** acts by inhibiting the PDE5 enzyme. The diagram below illustrates the nitric oxide (NO)/cGMP signaling pathway, which is central to smooth muscle relaxation.[5][6][8]

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